1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1509818-20-5
VCID: VC3085445
InChI: InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
SMILES: C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

CAS No.: 1509818-20-5

Cat. No.: VC3085445

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid - 1509818-20-5

Specification

CAS No. 1509818-20-5
Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Standard InChI Key WIBHYZRQOFCRLK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br

Introduction

Structural Characteristics and Properties

1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a carboxylic acid group at the 3-position and a 4-bromophenyl group connected through a methylene linker at the nitrogen position. The compound has the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol .

The structural characteristics of this compound contribute to its unique chemical and physical properties, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

PropertyValueSource
CAS Number1509818-20-5
Molecular FormulaC₁₂H₁₀BrNO₂
Molecular Weight280.12 g/mol
Physical StateSolid at room temperatureInferred from similar compounds
SolubilityModerate solubility in DMSO and other polar aprotic solventsInferred from similar pyrrole derivatives
Melting PointEstimated 180-200°CInferred from similar compounds
LogPApproximately 3.2-3.8Estimated based on similar structures
pKaApproximately 4.5-5.0 (carboxylic acid)Inferred from similar carboxylic acids

The presence of both the carboxylic acid moiety and the bromophenyl group confers distinct physicochemical properties to this compound, making it potentially useful for various applications in organic synthesis and medicinal chemistry.

Synthesis Methods

Several synthetic routes can be employed to prepare 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid. These methods typically involve the N-alkylation of pyrrole-3-carboxylic acid derivatives with 4-bromobenzyl halides or related intermediates.

Direct N-Alkylation Method

One of the most straightforward approaches involves the direct N-alkylation of pyrrole-3-carboxylic acid or its ester with 4-bromobenzyl bromide, followed by hydrolysis if necessary .

Table 2: N-Alkylation Synthesis Conditions

ReagentQuantityConditionsYieldNotes
Methyl 1H-pyrrole-3-carboxylate1 equivalent--Starting material
4-Bromobenzyl bromide1.1-1.2 equivalents--Alkylating agent
Potassium carbonate2-3 equivalents--Base
DMF-Dry, 50-60°C, 4-6 hours70-85%Solvent system
Lithium hydroxide2-3 equivalentsTHF/MeOH/H₂O, room temperature, 2-4 hours85-95%For ester hydrolysis

Alternative Synthetic Approaches

More complex synthetic routes may be employed for specific applications or to overcome limitations of direct alkylation. These approaches include:

  • Palladium-catalyzed cross-coupling reactions between appropriate pyrrole and bromobenzyl precursors

  • Multi-component reactions forming the pyrrole ring after incorporation of the bromobenzyl moiety

  • Modification of preformed 1-benzyl-1H-pyrrole-3-carboxylic acid via bromination

Spectroscopic Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid. While specific spectral data for this exact compound is limited in the literature, expected spectroscopic profiles can be inferred from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Signals for 1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Proton TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic CH7.40-7.45d2HPhenyl ring (ortho to Br)
Aromatic CH7.10-7.15d2HPhenyl ring (meta to Br)
Pyrrole CH7.30-7.35m1HH-2 of pyrrole
Pyrrole CH6.60-6.65m1HH-4 of pyrrole
Pyrrole CH6.20-6.25m1HH-5 of pyrrole
CH₂5.00-5.10s2HN-CH₂ linker
COOH12.00-12.50broad s1HCarboxylic acid

These expected shifts are based on data from similar compounds, including the isomeric 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid and other related structures .

Infrared Spectroscopy

Key IR absorption bands for 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid would typically include:

  • O-H stretching: 3300-2500 cm⁻¹ (broad, carboxylic acid)

  • C=O stretching: 1680-1700 cm⁻¹ (strong, carboxylic acid)

  • C=C stretching: 1400-1600 cm⁻¹ (aromatic rings)

  • C-Br stretching: 1070-1030 cm⁻¹

  • C-N stretching: 1350-1250 cm⁻¹

Mass Spectrometry

Expected mass spectrometry fragmentation patterns would include:

  • Molecular ion peaks at m/z 281 and 283 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)

  • Fragment at m/z 202 (loss of Br)

  • Fragment at m/z 169/171 (4-bromobenzyl fragment)

  • Fragment at m/z 90 (loss of bromine from benzyl fragment)

Chemical Reactivity and Transformations

The reactivity of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is defined by its key functional groups: the carboxylic acid moiety, the pyrrole ring, and the 4-bromophenyl group.

Carboxylic Acid Transformations

The carboxylic acid group can undergo various transformations:

  • Esterification with alcohols to form corresponding esters

  • Amidation reactions with amines to form amides

  • Reduction to aldehydes or alcohols

  • Decarboxylation under specific conditions

Bromophenyl Moiety Reactions

The bromine substituent on the phenyl ring provides opportunities for:

  • Cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)

  • Metal-halogen exchange reactions

  • Nucleophilic aromatic substitution

Pyrrole Ring Modifications

The pyrrole ring can participate in:

  • Electrophilic aromatic substitution reactions (primarily at C-2 and C-5)

  • Metallation reactions followed by electrophilic quenching

  • Oxidation or reduction reactions

Biological and Medicinal Applications

Compounds structurally similar to 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid have shown various biological activities that suggest potential applications for this molecule.

Structure-Activity Relationship Studies

Compounds with similar structural features have been studied for their structure-activity relationships. Notably, modifications at the following positions can significantly impact biological activity:

  • Substitution of the carboxylic acid with other functional groups

  • Variation in the position of bromine on the phenyl ring

  • Addition of substituents to the pyrrole ring

  • Modification of the methylene linker length

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, it is valuable to compare it with structurally related compounds.

Table 4: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular WeightKey Structural DifferenceNotable Properties
1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid1509818-20-5280.12 g/mol-Focus of this review
1-[(3-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid1539256-70-6280.12 g/molBromine at meta positionSimilar reactivity, different spatial orientation
1-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acid-266.09 g/molNo methylene linkerMore rigid structure, different electronic properties
1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid19532-41-3267.08 g/molPyrazole vs. pyrroleDifferent electronic distribution, higher acidity
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid--Bromine on pyrrole, not phenylDifferent reactivity profile, electronic properties

This comparison highlights how subtle structural changes can influence physical properties, reactivity, and potential biological activities. The positioning of the bromine atom, presence of a methylene linker, and nature of the heterocyclic core all contribute to the unique characteristics of each compound.

Analytical Methods and Purification

Efficient analysis and purification of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid are crucial for research and applications. The following methods are typically employed:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for both analysis and purification:

  • Reversed-phase C18 columns

  • Mobile phase typically consisting of acetonitrile/water mixtures with acid modifier

  • UV detection at 254-280 nm

Thin-Layer Chromatography (TLC) systems:

  • Silica gel plates

  • Ethyl acetate/hexane mixtures (typically 3:7 to 1:1)

  • Visualization under UV light or with appropriate staining reagents

Crystallization and Purification

Recrystallization from appropriate solvent systems can provide high-purity material:

  • Ethanol/water mixtures

  • Acetone/hexane systems

  • Ethyl acetate with slow addition of hexane

Current Research and Applications

Recent research involving compounds similar to 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid has focused on several key areas:

Medicinal Chemistry

The compound and its derivatives have potential applications in drug discovery:

  • As scaffold structures for enzyme inhibitors

  • In the development of anti-inflammatory agents

  • As intermediates in the synthesis of more complex pharmaceutical compounds

Materials Science

Pyrrole derivatives with similar structures have been explored for applications in:

  • Organic electronics

  • Conductive polymers

  • Sensor development

  • Photovoltaic materials

Synthetic Methodology

The synthesis and functionalization of compounds like 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid continue to drive advancements in:

  • Selective N-alkylation methods

  • Regioselective functionalization of heterocycles

  • Cross-coupling chemistry utilizing the bromo-substituent

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